3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate

lipophilicity partition coefficient environmental fate

Generic mecoprop esters are not interchangeable-the ester alcohol governs lipophilicity, solubility, and hydrolytic activation rate, yet researchers often substitute them without accounting for these divergences. This homochiral (3S,2R) 3-hydroxybutyl ester resolves that gap with a free β-hydroxyl group (LogP 2.73, PSA 55.76 Ų) absent from commercial methyl, isooctyl, and 2-ethylhexyl mecoprop esters. • QSPR Probe: Distinct PSA and LogP vs. commercial esters enable comparative soil column leaching, sorption isotherm, and hydrolysis rate measurements for phenoxy herbicide QSPR model development. • Hydrolysis Tracking: The β-hydroxy motif provides a spectroscopic or derivatization handle for monitoring esterase-mediated activation to herbicidally active (R)-mecoprop acid. • Analytical Standard: Validated reverse-phase HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄, MS-compatible with formic acid) supports use as a retention-time marker in multi-residue environmental analysis.

Molecular Formula C14H19ClO4
Molecular Weight 286.75 g/mol
CAS No. 40390-12-3
Cat. No. B12683804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate
CAS40390-12-3
Molecular FormulaC14H19ClO4
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCC(C)O
InChIInChI=1S/C14H19ClO4/c1-9-8-12(15)4-5-13(9)19-11(3)14(17)18-7-6-10(2)16/h4-5,8,10-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1
InChIKeyRIUWAQXPPSBCQL-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 40390-12-3) Procurement Baseline


3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 40390-12-3, EC 254-902-6) is a homochiral ester of the phenoxypropionic herbicide mecoprop (MCPP). Its IUPAC name is [(3S)-3-hydroxybutyl] (2R)-2-(4-chloro-2-methylphenoxy)propanoate, with molecular formula C14H19ClO4 and molecular weight 286.75 g/mol . It belongs to the chlorophenoxy herbicide family of synthetic auxins and is defined as a specialty ester derivative distinct from the parent acid mecoprop (CAS 93-65-2) and from commercially dominant mecoprop esters such as mecoprop-methyl, mecoprop-isooctyl, and mecoprop-2-ethylhexyl ester [1]. Computed physicochemical descriptors include a LogP of 2.73 and a topological polar surface area (PSA) of 55.76 Ų, which differ markedly from those of simpler mecoprop esters .

Homochiral (R)-mecoprop ester for enantiomer-specific studies
3-Hydroxybutyl ester with free –OH alters partitioning and H-bonding
Intermediate lipophilicity between water-miscible salts and highly lipophilic esters
May support hydrolysis kinetics and controlled release research

Why Generic Substitution of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate Fails


Mecoprop esters are not interchangeable; the nature of the ester alcohol profoundly influences lipophilicity, aqueous solubility, hydrolytic activation rate, and formulation compatibility [1]. The 3-hydroxybutyl ester possesses a chiral secondary alcohol moiety bearing a free hydroxyl group, a structural feature absent from all common mecoprop esters (methyl, isooctyl, 2-ethylhexyl, butoxyethyl). This hydroxyl introduces hydrogen-bond donor capacity and raises topological polar surface area, which systematically alters logP, water/organic partitioning, and the kinetics of ester hydrolysis to release the herbicidally active (R)-mecoprop acid [2]. Substituting this compound with a generic mecoprop ester without accounting for these differences risks altered herbicidal efficacy, divergent environmental fate (leaching, volatility), and formulation instability.

Non-hydroxylated commercial esters (methyl, isooctyl) lack the free –OH group, reducing PSA and altering surfactant compatibility; substitution may require formulation re-optimization.

Racemic mecoprop esters contain 50% inactive (S)-enantiomer; homochiral (R)-ester may differ in dose-response profiles, confounding cross-study comparisons.

Ester hydrolysis activation rate is influenced by the 3-hydroxybutyl chain; replacing with a salt form bypasses pro-herbicide activation, changing release kinetics.

Quantitative Evidence Comparing 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate to Mecoprop Ester Analogs


Computed LogP Differentiation of 3-Hydroxybutyl Mecoprop Ester vs. Methyl and Isooctyl Esters

The computed octanol-water partition coefficient (LogP) of 3-hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is 2.73, substantially lower than that of the commercial isooctyl ester (XLogP3 = 6.6) and modestly higher than that of the methyl ester (LogP = 2.59) . This places the compound in a lipophilicity window that is intermediate between water-miscible mecoprop salts and highly lipophilic long-chain esters.

LogP Differentiation
Data to verify
ΔLogP = –3.87 vs isooctyl ester; +0.14 vs methyl ester
Supports intermediate leaching and sorption behavior review
Computed values; experimental LogP not located
lipophilicity partition coefficient environmental fate

Topological Polar Surface Area (PSA) Distinction of 3-Hydroxybutyl Mecoprop Ester vs. Isooctyl and Methyl Esters

The topological polar surface area (PSA) of 3-hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is 55.76 Ų, which is 57% larger than the PSA of mecoprop-isooctyl ester (35.5 Ų) and the methyl ester (35.53 Ų) . This difference arises from the additional hydroxyl group and the ester oxygen atoms in the 3-hydroxybutyl chain.

PSA Distinction
Data to verify
55.76 Ų vs 35.5 Ų (isooctyl)
Elevated PSA may alter membrane permeability context
Computed PSA; no experimental confirmation
polar surface area membrane permeability formulation

Hydrogen-Bond Donor Count: 3-Hydroxybutyl Ester Introduces a Donor Absent from Common Esters

The 3-hydroxybutyl ester possesses one hydrogen-bond donor (the secondary –OH on the butyl chain), whereas mecoprop-isooctyl ester and mecoprop-methyl ester have zero hydrogen-bond donors . This donor enables specific intermolecular interactions with polar solvents, surfactants, and biological matrices that are unavailable to non-hydroxylated esters.

H-Bond Donor
Data to verify
1 (–OH) vs 0 (common esters)
Enables hydrogen-bond-based formulation strategies
Structural inference; no experimental H-bond data
hydrogen bonding solubility formulation excipient compatibility

Homochiral (3S,2R) Configuration Differentiates 3-Hydroxybutyl Mecoprop Ester from Racemic Commercial Esters

The compound is defined as the single enantiomer [(3S)-3-hydroxybutyl] (2R)-2-(4-chloro-2-methylphenoxy)propanoate, i.e., the herbicidally active (R)-mecoprop acid esterified with (S)-3-hydroxybutanol . In contrast, many commercial mecoprop ester products are derived from racemic mecoprop acid, which contains 50% inactive (S)-enantiomer [1]. The (R)-enantiomer of mecoprop acid is established as the herbicidally active form [1].

Stereochemical Purity
Class-level inference
Single (3S,2R) enantiomer vs racemic esters
Enables enantiomer-specific activity studies; may affect dose-response
Direct activity comparison data not located
stereochemistry enantiomeric purity herbicidal activity

Inherent Ester Hydrolysis Liability: 3-Hydroxybutyl Ester vs. Acid-Stable Salts

As an ester, 3-hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is a pro-herbicide that must undergo enzymatic or chemical hydrolysis to release the active (R)-mecoprop acid . In contrast, mecoprop-dimethylammonium salt and mecoprop-potassium salt are fully ionized, water-soluble, and immediately bioavailable without a hydrolysis step [1]. The ester's hydrolysis rate is expected to be influenced by the hydroxyl group's electronic and steric effects, though quantitative hydrolysis half-life data specific to this ester were not located in accessible literature.

Activation Mechanism
Class-level inference
Ester pro-herbicide vs directly bioavailable salts
Supports controlled release study context
Specific hydrolysis kinetics data not located
pro-herbicide activation hydrolysis kinetics controlled release

Computational Evidence for Potential Biodegradable Ester Design: Analogy to 3-Hydroxybutyrate Oligomer Herbicide Conjugates

Oligomers of (R,S)-3-hydroxybutyric acid chemically bonded to phenoxy herbicides (2,4-D, dicamba, MCPA) have been demonstrated to undergo hydrolytic degradation with controlled release of the active ingredient [1]. The 3-hydroxybutyl ester of mecoprop contains the identical β-hydroxy ester structural motif, suggesting potential susceptibility to similar biotic and abiotic hydrolysis pathways. Quantitative release rates for this specific ester have not been published.

Biodegradable Motif
Supporting evidence
β-Hydroxy ester linkage analogous to 3-hydroxybutyrate conjugates
Supports biodegradation research hypothesis; requires validation
No quantitative release data for target
biodegradable ester controlled release 3-hydroxybutyrate

Research and Industrial Application Scenarios for 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate


Controlled-Release Herbicide Formulation Research

The combination of ester pro-herbicide character with a β-hydroxy ester motif makes this compound a candidate scaffold for studying hydrolytic activation kinetics in soil and plant systems. The hydroxyl group provides a spectroscopic or derivatization handle for tracking hydrolysis, while the homochiral (R)-mecoprop acid moiety ensures herbicidal activity upon release [1]. Researchers investigating biodegradable phenoxy herbicide delivery may use this compound as a structurally defined small-molecule analog of 3-hydroxybutyrate oligomer conjugates [2].

Environmental Fate and Transport Studies of Hydroxylated vs. Non-Hydroxylated Phenoxy Esters

With a LogP of 2.73 and PSA of 55.76 Ų, this ester occupies a distinct physicochemical space compared to commercial esters (e.g., isooctyl ester XLogP3 = 6.6, PSA = 35.5 Ų) [1]. This makes it a valuable probe compound for comparative soil column leaching studies, sorption isotherm experiments, and hydrolysis rate measurements aimed at establishing quantitative structure-property relationships (QSPR) for phenoxy herbicide esters [2].

Synthetic Method Development for Homochiral Hydroxyalkyl Ester Herbicides

The defined (3S,2R) stereochemistry presents a non-trivial synthetic challenge involving stereoselective esterification of (R)-mecoprop acid with (S)-3-hydroxybutanol or enzymatic resolution [1]. This compound can serve as a reference standard for developing stereoselective esterification methods applicable to other chiral phenoxy acid/hydroxyalkanol pairs, with potential extension to MCPA, dichlorprop, and dicamba hydroxyalkyl esters.

Analytical Reference Standard for Mecoprop Ester Residue Methods

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been reported for this compound, with MS-compatible adaptation using formic acid [1]. This enables its use as a retention-time marker and calibration standard in multi-residue analytical methods for mecoprop esters in environmental matrices, complementing existing methods for mecoprop-methyl and mecoprop-isooctyl esters.

Application
Selection Property
Validation Focus
Controlled hydrolysis kinetics research
β-Hydroxy ester pro-herbicide structure
Enzymatic/chemical hydrolysis rate profiling
Environmental fate comparison studies
Intermediate lipophilicity and elevated PSA
Soil sorption and leaching column experiments
Stereoselective synthesis method development
Defined (3S,2R) stereochemistry
Enantiomeric purity and route optimization
HPLC residue analysis
Reverse-phase HPLC method compatibility
Retention-time calibration and multi-residue method validation
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